molecular formula C38H78N4 B14317646 1,1'-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) CAS No. 112130-12-8

1,1'-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine)

Cat. No.: B14317646
CAS No.: 112130-12-8
M. Wt: 591.1 g/mol
InChI Key: YBBJTZFSPBVXCS-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) is a complex organic compound characterized by its unique structure, which includes two piperazine rings connected by an ethane-1,2-diyl bridge and substituted with tetradecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) typically involves the reaction of piperazine with ethylene dibromide in the presence of a base, followed by the introduction of tetradecyl groups through alkylation reactions. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic effects, including

Properties

CAS No.

112130-12-8

Molecular Formula

C38H78N4

Molecular Weight

591.1 g/mol

IUPAC Name

1-tetradecyl-4-[2-(4-tetradecylpiperazin-1-yl)ethyl]piperazine

InChI

InChI=1S/C38H78N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-29-33-41(34-30-39)37-38-42-35-31-40(32-36-42)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3

InChI Key

YBBJTZFSPBVXCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CCN(CC1)CCN2CCN(CC2)CCCCCCCCCCCCCC

Origin of Product

United States

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